tert-Butyl N-{[(3S)-3-fluoropyrrolidin-3-yl]methyl}carbamate
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Overview
Description
tert-Butyl N-{[(3S)-3-fluoropyrrolidin-3-yl]methyl}carbamate: is a chemical compound that features a tert-butyl carbamate protecting group attached to a fluorinated pyrrolidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-{[(3S)-3-fluoropyrrolidin-3-yl]methyl}carbamate typically involves the protection of an amine group with a tert-butyl carbamate (Boc) group. The process generally includes the following steps:
Formation of the Boc-protected amine: This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Fluorination: The fluorination of the pyrrolidine ring can be carried out using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling Reaction: The final step involves coupling the fluorinated pyrrolidine with the Boc-protected amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorinated pyrrolidine ring.
Reduction: Reduction reactions can target the carbamate group, converting it back to the amine.
Substitution: The fluorine atom on the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Products may include oxidized derivatives of the pyrrolidine ring.
Reduction: The major product would be the deprotected amine.
Substitution: Substituted derivatives of the original compound, depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology:
- Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine:
- Potential applications in drug development, particularly as a precursor or intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry:
- Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl N-{[(3S)-3-fluoropyrrolidin-3-yl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can act as a protecting group, preventing unwanted reactions at the amine site during synthesis. The fluorinated pyrrolidine ring can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.
Comparison with Similar Compounds
- **tert-Butyl N-{[(3S)-
Properties
IUPAC Name |
tert-butyl N-[[(3S)-3-fluoropyrrolidin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-7-10(11)4-5-12-6-10/h12H,4-7H2,1-3H3,(H,13,14)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEHPMQIVVIUQX-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNC1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@]1(CCNC1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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